[1-(2-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone [1-(2-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone AM2201 is a potent synthetic cannabinoid (CB) with Ki values of 1.0 and 2.6 nM for the central CB1 and peripheral CB2 receptors, respectively. AM2201 N-(2-fluoropentyl) isomer differs structurally from AM2201 by having fluorine at the 2 position rather than the 5 position of the pentyl chain. The physiological and toxicological properties of this compound have not been reported. This product is intended for forensic applications.
Brand Name: Vulcanchem
CAS No.: 1800102-24-2
VCID: VC0163927
InChI: InChI=1S/C24H22FNO/c1-2-8-18(25)15-26-16-22(20-12-5-6-14-23(20)26)24(27)21-13-7-10-17-9-3-4-11-19(17)21/h3-7,9-14,16,18H,2,8,15H2,1H3
SMILES: CCCC(CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)F
Molecular Formula: C24H22FNO
Molecular Weight: 359.4 g/mol

[1-(2-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone

CAS No.: 1800102-24-2

Cat. No.: VC0163927

Molecular Formula: C24H22FNO

Molecular Weight: 359.4 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone - 1800102-24-2

Specification

Description AM2201 is a potent synthetic cannabinoid (CB) with Ki values of 1.0 and 2.6 nM for the central CB1 and peripheral CB2 receptors, respectively. AM2201 N-(2-fluoropentyl) isomer differs structurally from AM2201 by having fluorine at the 2 position rather than the 5 position of the pentyl chain. The physiological and toxicological properties of this compound have not been reported. This product is intended for forensic applications.
CAS No. 1800102-24-2
Molecular Formula C24H22FNO
Molecular Weight 359.4 g/mol
IUPAC Name [1-(2-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone
Standard InChI InChI=1S/C24H22FNO/c1-2-8-18(25)15-26-16-22(20-12-5-6-14-23(20)26)24(27)21-13-7-10-17-9-3-4-11-19(17)21/h3-7,9-14,16,18H,2,8,15H2,1H3
Standard InChI Key UYTSDBWWEGEPLY-UHFFFAOYSA-N
SMILES CCCC(CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)F
Canonical SMILES CCCC(CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)F

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